9-Benzyl-3-bromo-9H-carbazole
Overview
Description
The compound 9-Benzyl-3-bromo-9H-carbazole is a brominated derivative of carbazole, which is a tricyclic aromatic molecule consisting of two benzene rings fused onto a pyrrole ring. This compound has been synthesized by N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole, resulting in a molecule where the carbazole ring system is essentially planar and forms a dihedral angle of 87.1° with the attached phenyl ring .
Synthesis Analysis
The synthesis of 9-Benzyl-3-bromo-9H-carbazole and related compounds involves various methodologies. For instance, the synthesis of substituted 9H-carbazoles can be achieved through photostimulated S(RN)1 substitution reactions starting from diarylamines, which can be obtained via Pd-catalyzed or Cu-catalyzed reactions . Another approach for synthesizing benzo[a]carbazoles involves Rh(iii)-catalyzed cascade reactions of 2-arylindoles with α-diazo carbonyl compounds, which allows for regio-selective synthesis with good functional group tolerance . Additionally, direct bromination of N- and C-substituted carbazoles using N-bromosuccinimide or a N-bromosuccinimide/silica gel system has been reported, providing a method for preparing bromocarbazole derivatives .
Molecular Structure Analysis
The molecular structure of 9-Benzyl-3-bromo-9H-carbazole has been determined through X-ray crystallography, revealing a planar carbazole ring system and the orientation of the benzyl group . Similarly, the structure of related compounds such as 3-benzothiazole-9-ethyl carbazole has been characterized, showing that the crystal belongs to the orthorhombic crystal system . Molecular modeling and experimental studies have also been conducted on 9-benzyl-3,6-diiodo-9H-carbazole to analyze the changes in the benzene and pyrrole rings compared to unsubstituted carbazole .
Chemical Reactions Analysis
The reactivity of 9H-carbazole and its derivatives has been explored in various chemical reactions. For example, biphenyl-utilizing bacteria have been used to produce hydroxylated 9H-carbazole metabolites, demonstrating the potential for biotransformation of these compounds . The bromination reactions of carbazoles have been studied, comparing different brominating reagents and their effects on the reactivity of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives have been extensively studied. For instance, the optical properties of novel carbazole Schiff bases have been investigated, revealing that the photoluminescence spectra depend on the functional groups associated with the carbazole . The electronic spectroscopy of bromocarbazoles has been compared with their non-brominated counterparts, analyzing the effects of the bromine atom on the spectroscopic data and photophysical parameters . Additionally, the interaction of 3-benzothiazole-9-ethyl carbazole with bovine serum albumin (BSA) has been studied, indicating the potential for biological labeling applications .
Scientific Research Applications
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Synthesis of New Compounds
- Field : Chemistry
- Application : The compound is used in the synthesis of new chemical compounds .
- Method : The compound was synthesized by the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole .
- Results : The carbazole ring system is essentially planar and forms a dihedral angle of 87.1° with the phenyl ring .
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Study of Electronic Spectroscopy
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Synthesis of Dopant or Host Materials
- Field : Material Science
- Application : The compound is used in the synthesis of dopant or host materials .
- Method : Specific methods of application or experimental procedures were not provided in the source .
- Results : The compound has found application in highly efficient phosphorescent and TADF OLEDs .
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Nanodevices and Rechargeable Batteries
- Field : Nanotechnology and Energy Storage
- Application : Polycarbazole and its derivatives, which can be synthesized from 9H-carbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices and rechargeable batteries .
- Method : The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
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Electrochemical Transistors
- Field : Electronics
- Application : Carbazole-based polymers, which can be synthesized from 9H-carbazole, have been used in electrochemical transistors due to their excellent electrical and electrochemical properties .
- Method : The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
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Photocopiers
- Field : Optoelectronics
- Application : PVK, poly (N-vinyl carbazole), which can be synthesized from 9H-carbazole, has been used in photocopiers due to its considerable photoconductive properties .
- Method : The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
- Results : PVK is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .
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Aryl Hydrocarbon Receptor Agonist
- Field : Biochemistry
- Application : 3-Bromo-9H-carbazole, which can be synthesized from 9H-carbazole, is an aryl hydrocarbon receptor agonist .
- Method : Specific methods of application or experimental procedures were not provided in the source .
- Results : Specific results or outcomes were not provided in the source .
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Environmental Testing and Research
- Field : Environmental Science
- Application : 3-Bromo-9H-carbazole is used as a standard for environmental testing and research .
- Method : Specific methods of application or experimental procedures were not provided in the source .
- Results : Specific results or outcomes were not provided in the source .
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Biological Potency Study
- Field : Biology
- Application : 3-Bromo-9H-carbazole is used for the biological potency study, characterization of mono to tetra-halogenated carbazoles .
- Method : Specific methods of application or experimental procedures were not provided in the source .
- Results : Specific results or outcomes were not provided in the source .
Safety And Hazards
While specific safety and hazard information for 9-Benzyl-3-bromo-9H-carbazole was not found in the search results, it’s important to handle all chemicals with appropriate safety precautions. This typically includes avoiding breathing in dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Carbazole-based compounds like 9-Benzyl-3-bromo-9H-carbazole have potential applications in a variety of fields, including biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Their versatility in functionalization and excellent charge transport ability make them promising candidates for future research and development .
properties
IUPAC Name |
9-benzyl-3-bromocarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNQVRIUUBFICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-3-bromo-9H-carbazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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